3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
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Description
The compound “3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile” is a chemical compound with the CAS Number: 565174-27-8 . It has a molecular weight of 272.73 . It is typically found in a powder form .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.73 . It is typically found in a powder form and is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
This chemical compound, a pyrrole derivative, has been explored in various synthesis and structural characterization studies. For instance, Abdelhadi Louroubi et al. (2019) synthesized a new pyrrole derivative and investigated its structure using spectroscopic techniques and single-crystal X-ray diffraction. Computational studies predicted the spectral and geometrical data of the compound, showing good correlation with experimental data. The study also examined the compound's corrosion inhibition efficiency on steel surfaces, highlighting its potential application in protecting materials against corrosion (Louroubi et al., 2019).
M. Vovk et al. (2010) reported the synthesis of pyrrole derivatives using the Paal-Knorr method, adding new functional groups to the pyrrole ring. This work demonstrates the versatility of pyrrole derivatives in organic synthesis, providing a foundation for the development of novel compounds with potential applications in various fields (Vovk et al., 2010).
Anticancer and Antimicrobial Applications
Research into the biological activities of pyrrole derivatives has yielded promising results, particularly in the development of anticancer and antimicrobial agents. N. Metwally et al. (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating their potential as anticancer agents. This study highlights the significance of pyrrole derivatives in medicinal chemistry, offering new avenues for drug discovery and development (Metwally et al., 2016).
M. Hublikar et al. (2019) synthesized novel pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The study found that these derivatives possess good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. This research contributes to the search for new antimicrobial agents, emphasizing the role of pyrrole derivatives in addressing the challenge of antibiotic resistance (Hublikar et al., 2019).
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-10-9-14(15(19)7-8-17)11(2)18(10)13-5-3-12(16)4-6-13/h3-6,9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYAMILFMNETHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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